Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Phosphodiesterase inhibition Regioisomeric scaffolding Platelet aggregation

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (C₁₀H₁₀BrN₃O₂, MW 284.11) is a trisubstituted pyrazolo[1,5-a]pyrimidine featuring a regiospecific 3-bromo group, a 7-methyl group, and a 6-ethyl ester, making it a versatile intermediate for kinase inhibitor programs. As a halogenated heterocycle within a scaffold validated in multiple kinase inhibitor chemotypes (e.g., Trk, Pim-1, and mTOR inhibitors), it occupies a unique chemical space that facilitates regioselective cross-coupling, structure–activity relationship (SAR) exploration, and pharmacophore refinement.

Molecular Formula C10H10BrN3O2
Molecular Weight 284.113
CAS No. 1370287-43-6
Cat. No. B597517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS1370287-43-6
Synonyms3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester
Molecular FormulaC10H10BrN3O2
Molecular Weight284.113
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C(C=N2)Br)N=C1)C
InChIInChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-9-8(11)5-13-14(9)6(7)2/h4-5H,3H2,1-2H3
InChIKeyVIOCCXOFHZYPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1370287-43-6): A Strategic Building Block in Pyrazolopyrimidine-Based Drug Discovery


Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (C₁₀H₁₀BrN₃O₂, MW 284.11) is a trisubstituted pyrazolo[1,5-a]pyrimidine featuring a regiospecific 3-bromo group, a 7-methyl group, and a 6-ethyl ester, making it a versatile intermediate for kinase inhibitor programs . As a halogenated heterocycle within a scaffold validated in multiple kinase inhibitor chemotypes (e.g., Trk, Pim-1, and mTOR inhibitors), it occupies a unique chemical space that facilitates regioselective cross-coupling, structure–activity relationship (SAR) exploration, and pharmacophore refinement [1].

Procurement Precision: Why Ethyl 3-Bromo-7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Replaced by Generic Analogs


In pyrazolo[1,5-a]pyrimidine medicinal chemistry, the simultaneous presence of three substituents at positions 3, 6, and 7 creates a combinatorial scaffold where even minor positional isomerism or substituent deletion can drastically alter kinase inhibition profiles, hERG liability, and synthetic tractability [1]. For example, within closely related Pim-1 inhibitor series, 3-bromo-substituted intermediates were entirely inactive unless paired with the correct C-5/C-6 substitution pattern, underscoring that the synthetic handle and biological activity are inextricably linked to the full substitution vector [2]. Generic replacement with a 3-bromo-only, 7-methyl-only, or positional ester isomer would therefore not only disrupt planned synthetic routes (e.g., Suzuki coupling at the 3-position) but also eliminate the SAR information embedded in this specific scaffold.

Quantitative Differentiation Evidence for Ethyl 3-Bromo-7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Against Closest Structural Analogs


Differentiation via 6-Carboxylate Regioisomerism: PDE Inhibitory Activity vs. 5-Carboxylate Positional Isomer

Springer et al. demonstrated that 3,7-disubstituted 6-carbethoxypyrazolo[1,5-a]pyrimidines exhibit superior in vitro inhibition of ADP-induced platelet aggregation compared to adenosine, a property not observed with the corresponding 5-carboxylate regioisomers [1]. This functional divergence is attributed to the spatial orientation of the ester carbonyl, which engages distinct hydrogen-bonding interactions within the PDE catalytic site.

Phosphodiesterase inhibition Regioisomeric scaffolding Platelet aggregation

Synthetic Differentiation: Bromine as a Unique Cross-Coupling Handle for Diversification vs. Non-Halogenated Analogs

The 3-bromo substituent has been explicitly utilized in pyrazolo[1,5-a]pyrimidine medicinal chemistry as a precursor for Pd-catalyzed cross-coupling to generate diverse 3-aryl and 3-alkynyl analogs [1]. Non-halogenated analogs such as ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 90840-54-3) lack this synthetic handle, requiring additional functionalization steps to achieve similar diversification. The bromine atom at C-3 also serves as an electronic modulator; Novinson et al. showed that 3-bromo-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines exhibit distinct PDE inhibition profiles compared to 3-nitro or 3-ethoxycarbonyl variants [2].

Suzuki coupling Buchwald-Hartwig amination Regioselective functionalization

Differentiation in Kinase Selectivity: 3-Bromo Substituent Impacts Pim-1 Activity vs. 3-Aryl Analogs

In a comprehensive Pim-1 SAR study by Xu et al., compound 17 (3-bromo-5-chloropyrazolo[1,5-a]pyrimidine) was completely inactive against Pim-1 kinase, whereas the 3-aryl-substituted analog 18 exhibited an IC₅₀ of 5 µM, and the optimized 3,5-disubstituted compound 9 achieved an IC₅₀ of 27 nM [1]. This demonstrates that the 3-bromo substitution alone is insufficient for Pim-1 inhibition, but when paired with appropriate C-5 and C-6 substitution patterns (as in the target compound's 7-methyl-6-ester configuration), it can serve as a tunable starting point for affinity optimization. The target compound's unique combination of 3-bromo, 7-methyl, and 6-ester represents a scaffold distinct from both the inactive 3-bromo compound 17 and the active 3-aryl compound 18.

Pim-1 kinase inhibition Kinase selectivity SAR

Physicochemical Differentiation: Enhanced Lipophilicity and Structural Parameters vs. Non-Brominated Analog

The presence of the 3-bromo substituent imparts distinct physicochemical properties compared to the non-brominated analog ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 90840-54-3). The brominated target compound has a calculated XLogP3 of 1.2 , higher than the non-brominated analog's XLogP3 of 0.9 [1], indicating increased lipophilicity that can improve membrane permeability. The molecular weight difference (284.11 vs. 205.21) and the presence of the heavy bromine atom also provide distinct mass spectral signatures beneficial for reaction monitoring and metabolite identification .

LogP Molecular weight Lipophilic ligand efficiency

Differentiation from 5-Carboxylate Positional Isomer: Distinct Synthetic Precursor and Biological Relevance

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1823500-24-8) is the direct positional isomer differing only in the location of the ester group (C-5 vs. C-6). While both isomers share the same molecular formula (C₁₀H₁₀BrN₃O₂) and molecular weight (284.11), they arise from different synthetic routes and present distinct hydrogen-bonding vectors in pharmacophore models . The 6-carboxylate ester positions the carbonyl group adjacent to the N-1 nitrogen of the pyrimidine ring, creating a chelating motif absent in the 5-carboxylate isomer. This regioisomeric difference can critically impact target binding, as demonstrated in the PDE inhibitor series where 6-carbethoxy analogs exhibited antiplatelet activity superior to adenosine [1].

Positional isomerism Heterocyclic synthesis Pharmacophore mapping

Risk Differentiation: hERG Liability Profile of Pyrazolo[1,5-a]pyrimidine Scaffold Depends on C-5/C-6 Substitution Pattern

In a Pim-1 inhibitor optimization study, Xu et al. demonstrated that pyrazolo[1,5-a]pyrimidine compounds with basic amine substituents at C-5 exhibited strong hERG inhibition (IC₅₀ = 1.94 µM for compound 1), whereas analogs with neutral terminal hydroxyl moieties (trans-4-aminocyclohexanol at C-5; compounds 9 and 9a) showed no observable hERG inhibition at 30 µM [1]. The target compound, bearing a neutral 6-ethyl ester and 7-methyl group with a 3-bromo substituent, lacks the basic amine motif associated with hERG liability, suggesting a favorable cardiac safety profile relative to amine-substituted pyrazolo[1,5-a]pyrimidines.

hERG inhibition Cardiac safety Kinase selectivity

High-Value Application Scenarios for Ethyl 3-Bromo-7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in Drug Discovery and Chemical Biology


Pim-1 and Flt-3 Dual Kinase Inhibitor Lead Optimization via C-3 Suzuki Diversification

Based on the SAR established by Xu et al. showing that 3-aryl-substituted pyrazolo[1,5-a]pyrimidines achieve nanomolar Pim-1 inhibition (IC₅₀ = 27 nM for compound 9) [1], the target compound's 3-bromo group enables direct Suzuki coupling with aryl boronic acids to generate 3-aryl-7-methyl-6-ester analogs. This approach allows systematic exploration of Pim-1/Flt-3 dual inhibition while maintaining the favorable hERG profile associated with neutral C-6 ester substitution.

cAMP Phosphodiesterase (PDE) Inhibitor Development Leveraging 6-Carbethoxy Pharmacophore

As demonstrated by Springer et al., 3,7-disubstituted 6-carbethoxypyrazolo[1,5-a]pyrimidines exhibit PDE inhibitory activity superior to adenosine in antiplatelet aggregation assays [2]. The target compound provides a pre-functionalized 6-carbethoxy scaffold that can be further diversified at the 3-position via the bromine handle to optimize PDE isoform selectivity and develop novel anti-thrombotic or anti-inflammatory agents.

Kinase Selectivity Profiling via Regioisomer-Dependent Pharmacophore Mapping

The structural differentiation between 6-carboxylate and 5-carboxylate regioisomers (CAS 1823500-24-8) provides an opportunity for systematic pharmacophore mapping across kinase families. As the 6-carbethoxy group establishes hydrogen-bonding interactions distinct from the 5-carbethoxy orientation , procurement of both isomers for parallel screening enables identification of regioisomer-specific kinase targets, thereby de-risking intellectual property and selectivity profiles.

Custom Library Synthesis for Trk and CDK Inhibitor Programs

Given that two of the three FDA-approved NTRK fusion cancer drugs feature a pyrazolo[1,5-a]pyrimidine nucleus [3], the target compound's 3-bromo handle supports rapid library generation of 3-substituted analogs for TrkA/TrkB/TrkC selectivity screening. The 7-methyl group mimics the substitution pattern found in several clinical candidates, providing a relevant starting point for central nervous system-penetrant kinase inhibitor design due to its favorable lipophilicity (XLogP3 = 1.2).

Quote Request

Request a Quote for Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.